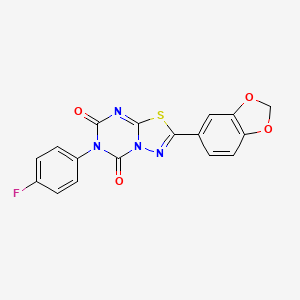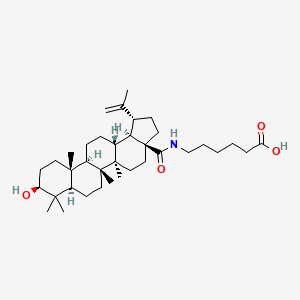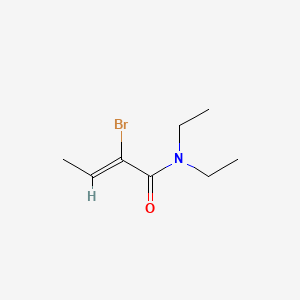
2-Bromo-N,N-diethylcrotonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-N,N-diethylcrotonamide is an organic compound that belongs to the class of amides It is characterized by the presence of a bromine atom attached to the carbon chain and a diethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-N,N-diethylcrotonamide typically involves the bromination of N,N-diethylcrotonamide. One common method is the reaction of N,N-diethylcrotonamide with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-N,N-diethylcrotonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to form N,N-diethylcrotonamide.
Oxidation Reactions: Oxidation can lead to the formation of corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out using nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Reduction Reactions: Commonly performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: Often involve oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Substitution Reactions: Products include various substituted amides or thiol derivatives.
Reduction Reactions: The primary product is N,N-diethylcrotonamide.
Oxidation Reactions: Products can include carboxylic acids or other oxidized compounds.
Scientific Research Applications
2-Bromo-N,N-diethylcrotonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Bromo-N,N-diethylcrotonamide involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with biological molecules. The diethylamino group can enhance the compound’s solubility and facilitate its transport across cell membranes. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
2-Bromo-N,N-dimethylbenzamide: Similar in structure but with a dimethylamino group instead of a diethylamino group.
N-Bromosuccinimide: Another brominated compound used in organic synthesis, particularly in bromination reactions.
2-Bromo-N,N-diethylacetamide: Shares the diethylamino group but differs in the carbon chain structure.
Uniqueness: 2-Bromo-N,N-diethylcrotonamide is unique due to its specific combination of a bromine atom and a diethylamino group attached to a crotonamide backbone. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
63992-51-8 |
|---|---|
Molecular Formula |
C8H14BrNO |
Molecular Weight |
220.11 g/mol |
IUPAC Name |
(Z)-2-bromo-N,N-diethylbut-2-enamide |
InChI |
InChI=1S/C8H14BrNO/c1-4-7(9)8(11)10(5-2)6-3/h4H,5-6H2,1-3H3/b7-4- |
InChI Key |
OMIJCHAPEGYDFL-DAXSKMNVSA-N |
Isomeric SMILES |
CCN(CC)C(=O)/C(=C/C)/Br |
Canonical SMILES |
CCN(CC)C(=O)C(=CC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


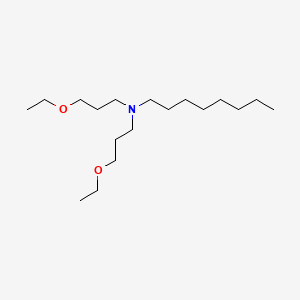
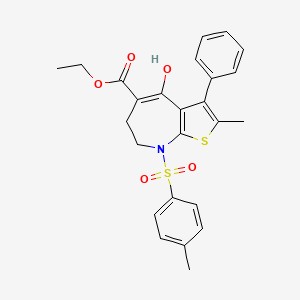

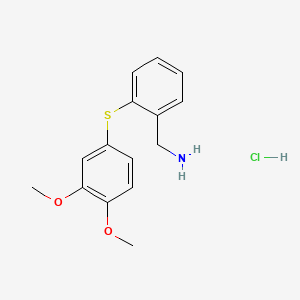
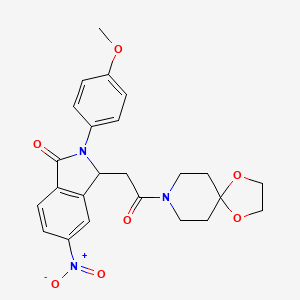
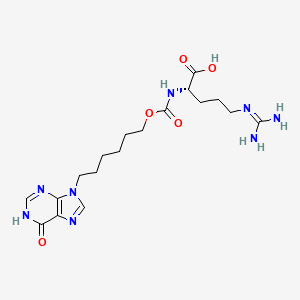
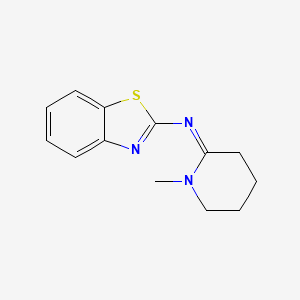
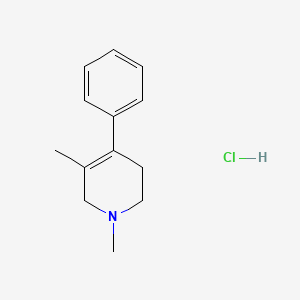
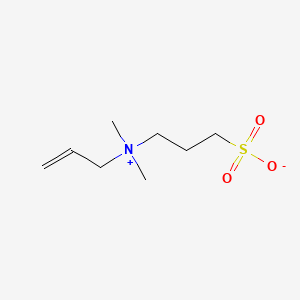
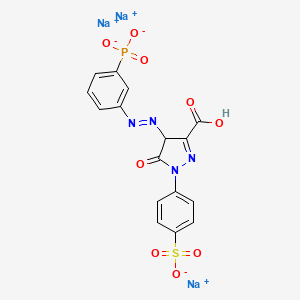
![1-[(E)-1-(2-pyridyl)ethylideneamino]-3-[[4-(trifluoromethyl)phenyl]carbamothioylamino]thiourea](/img/structure/B12718701.png)
